molecular formula C11H14N4 B1475886 3-Azido-1-(3-methylbenzyl)azetidine CAS No. 2097976-95-7

3-Azido-1-(3-methylbenzyl)azetidine

Cat. No. B1475886
CAS RN: 2097976-95-7
M. Wt: 202.26 g/mol
InChI Key: GBERNKXRKPQBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-(3-methylbenzyl)azetidine is a chemical compound with the molecular formula C11H14N4 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of azetidines, including this compound, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring . The azetidine ring is a key feature of this compound, contributing to its unique chemical properties .


Chemical Reactions Analysis

Azetidines, including this compound, can undergo a variety of chemical reactions. One notable reaction is the [2+2] photocycloaddition, which is a powerful method for the synthesis of highly strained, four-membered rings . This reaction is facilitated by a commercially available iridium photocatalyst .


Physical And Chemical Properties Analysis

This compound has a low melting temperature at 78 °C . The final mass loss of this compound under atmospheric pressure is 88.2% .

Scientific Research Applications

Melt-Cast Explosive Applications

The compound 3-Azido-1-(3-methylbenzyl)azetidine could potentially be used as a melt-cast explosive due to its lower melting point, which makes it a promising candidate for energetic plasticizers or melt-cast explosives. Its thermal behavior suggests it could be suitable for environments that do not require high-temperature stability .

Energetic Plasticizer Potential

Due to its lower decomposition point compared to other similar compounds, this compound might serve as an energetic plasticizer in various applications, offering benefits such as a much lower vapor pressure and lower melting temperatures .

Synthesis of Functionalized Azetidines

The compound can be involved in [2 + 2] photocycloaddition reactions, known as aza Paternò–Büchi reactions, which are efficient ways to synthesize functionalized azetidines. These reactions are significant in the synthesis of various pharmaceuticals and bioactive molecules .

Pharmaceutical Research

Azetidines, including derivatives like this compound, are immensely reactive and find applications in pharmaceutical research. They can be used to create side products such as 3-alkoxyazetidines, which may have therapeutic potential .

Future Directions

The future directions of research on 3-Azido-1-(3-methylbenzyl)azetidine could include further exploration of its synthesis methods, chemical reactions, and potential applications. The development of more efficient and robust methods for its synthesis is particularly desirable .

properties

IUPAC Name

3-azido-1-[(3-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBERNKXRKPQBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(3-methylbenzyl)azetidine
Reactant of Route 2
3-Azido-1-(3-methylbenzyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-Azido-1-(3-methylbenzyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-Azido-1-(3-methylbenzyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-Azido-1-(3-methylbenzyl)azetidine
Reactant of Route 6
3-Azido-1-(3-methylbenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.